molecular formula C17H20N2O2S B5751567 N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide

Cat. No.: B5751567
M. Wt: 316.4 g/mol
InChI Key: ZAETYBBSEKLIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide, also known as DMAMCL, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide is believed to act as a PKC inhibitor by binding to the catalytic domain of PKC and preventing its activation. PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC by this compound leads to the inhibition of cell growth and induction of apoptosis. This compound has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been shown to induce oxidative stress and disrupt mitochondrial function. This compound has been shown to be selective for PKC, with little or no effect on other protein kinases. This compound has also been shown to be non-toxic to normal cells and has a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, including its selectivity for PKC, its non-toxicity to normal cells, and its low toxicity profile in animal studies. However, this compound has some limitations, including its low yield during synthesis and its potential instability in biological samples.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential applications in the treatment of various diseases. This compound has shown promise as a selective inhibitor of PKC and as a potential anticancer agent, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has been synthesized using various methods, including the reaction of 2-methoxy-4-(methylthio)benzoic acid with thionyl chloride, followed by the reaction with 4-(dimethylamino)aniline. Another method involves the reaction of 4-(dimethylamino)aniline with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of triethylamine. The yield of this compound using these methods ranges from 30-70%.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been studied for its potential use as a selective inhibitor of protein kinase C (PKC) and as a potential anticancer agent. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19(2)13-7-5-12(6-8-13)18-17(20)15-10-9-14(22-4)11-16(15)21-3/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAETYBBSEKLIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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